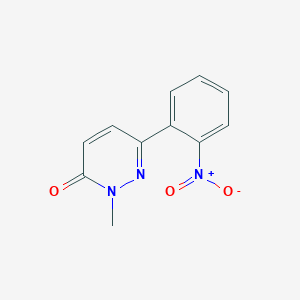

2-methyl-6-(2-nitrophenyl)pyridazin-3(2H)-one

説明

特性

IUPAC Name |

2-methyl-6-(2-nitrophenyl)pyridazin-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3O3/c1-13-11(15)7-6-9(12-13)8-4-2-3-5-10(8)14(16)17/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAZHTVJGFXDYHP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=CC(=N1)C2=CC=CC=C2[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-6-(2-nitrophenyl)pyridazin-3(2H)-one typically involves the reaction of 2-nitrobenzaldehyde with hydrazine derivatives under controlled conditions. The reaction proceeds through the formation of an intermediate hydrazone, which then undergoes cyclization to form the pyridazine ring. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

化学反応の分析

Types of Reactions

2-methyl-6-(2-nitrophenyl)pyridazin-3(2H)-one can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

Substitution: The methyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon, ethanol.

Substitution: Sodium hydride, alkyl halides, dimethylformamide.

Oxidation: Potassium permanganate, sulfuric acid, acetone.

Major Products Formed

Reduction: 2-methyl-6-(2-aminophenyl)pyridazin-3(2H)-one.

Substitution: Various substituted derivatives depending on the nucleophile used.

Oxidation: Oxidized derivatives with additional functional groups.

科学的研究の応用

2-methyl-6-(2-nitrophenyl)pyridazin-3(2H)-one has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials with specific properties, such as dyes or polymers.

作用機序

The mechanism of action of 2-methyl-6-(2-nitrophenyl)pyridazin-3(2H)-one depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The nitro group can participate in redox reactions, while the pyridazine ring can interact with biological targets through hydrogen bonding and hydrophobic interactions.

類似化合物との比較

Comparison with Structurally Similar Compounds

6-(3’-Nitrophenyl)pyridazin-3(2H)-one Derivatives

- Structure : Features a 3-nitrophenyl group at C6 instead of 2-nitrophenyl.

- Activity : Demonstrated significant analgesic and anti-inflammatory activities (p < 0.001) in hot-plate tests, though less potent than aspirin .

2-Propyl-6-(o-tolyloxy)pyridazin-3(2H)-one

- Structure: Contains an o-tolyloxy (electron-donating methylphenoxy) group at C6 and a propyl group at N2.

- Activity : Exhibited potent COX-2 inhibition (IC50 = 0.11 mM) and superior anti-inflammatory effects compared to celecoxib in rat models .

- Key Difference : The electron-donating o-tolyloxy group contrasts with the electron-withdrawing nitro group, suggesting divergent mechanisms of COX-2 interaction.

6-Phenyl-2-(4-phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)-4,5-dihydropyridazin-3(2H)-one

- Structure : Incorporates a triazolyl moiety at N2 and a phenyl group at C4.

- Activity : Showed antihypertensive activity, highlighting the role of heterocyclic substituents in modulating cardiovascular effects .

Pharmacological Profiles

COX-2 Inhibition

- 2-Propyl-6-(o-tolyloxy)pyridazin-3(2H)-one : IC50 = 0.11 mM .

- 6-(3’-Nitrophenyl)pyridazin-3(2H)-one: Not explicitly tested for COX-2, but structural analogs with nitro groups show COX-2 selectivity .

- Target Compound : The 2-nitrophenyl group may enhance COX-2 affinity due to stronger electron withdrawal, though specific data are unavailable.

Analgesic and Anti-inflammatory Activity

- 6-(3’-Nitrophenyl)pyridazin-3(2H)-one : Significant activity in hot-plate models (p < 0.001) but less potent than aspirin .

- Target Compound : Ortho-nitro substitution could improve membrane permeability or target binding, though experimental validation is required.

FPR Agonism

- Pyridazinone Derivatives EC3 and EC10: Act as FPR1/FPR2/FPR3 agonists, with EC3 being a mixed agonist .

Physicochemical Properties

Solubility

- 6-Phenyl-pyridazin-3(2H)-one: Solubility in ethanol, water, and dimethyl sulfoxide (DMSO) was systematically studied, with higher solubility in DMSO .

- Target Compound : The 2-nitrophenyl group likely reduces aqueous solubility due to increased hydrophobicity, though quantitative data are lacking.

Data Table: Key Comparisons of Pyridazinone Derivatives

生物活性

2-Methyl-6-(2-nitrophenyl)pyridazin-3(2H)-one is a compound belonging to the pyridazinone class, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This structure includes a pyridazine ring substituted with a methyl group and a nitrophenyl moiety, which is crucial for its biological activity.

1. Vasodilatory Activity

Recent studies have demonstrated that pyridazinone derivatives exhibit significant vasodilatory effects. For example, a series of 6-(4-substitutedphenyl)-3-pyridazinones were synthesized and evaluated for their vasorelaxant activity. The compound this compound showed potent vasorelaxant activity with an EC50 value comparable to established vasodilators like hydralazine. Specifically, derivatives with hydroxyl or nitro substituents at position 6 exhibited enhanced activity, indicating that the nature of substituents plays a critical role in modulating vasorelaxant efficacy .

2. Analgesic and Anti-inflammatory Properties

Pyridazinones are also recognized for their analgesic and anti-inflammatory effects. Compounds similar to this compound have been shown to possess potent analgesic activity without the gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs). For instance, related derivatives exhibited significant pain relief in animal models, suggesting potential applications in treating conditions like rheumatoid arthritis and chronic pain syndromes .

3. Antimicrobial Activity

The antimicrobial potential of pyridazinones has been explored extensively. Studies indicate that derivatives of this compound demonstrate activity against various bacterial strains, including resistant strains. The mechanism often involves disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Case Study 1: Vasorelaxant Activity

In a study evaluating the vasorelaxant properties of various pyridazinone derivatives, compounds were tested on isolated thoracic aorta rings. The results indicated that those with nitro substitutions exhibited superior vasodilatory effects compared to traditional vasodilators. The most effective compound from the series had an EC50 value of 0.02916 µM .

Case Study 2: Analgesic Efficacy

Another investigation focused on the analgesic properties of pyridazinones where the compound was administered in a model of induced pain in rodents. Results showed that it significantly reduced pain scores compared to control groups, confirming its potential as an effective analgesic agent .

Research Findings Summary Table

| Activity | Compound | EC50/IC50 | Notes |

|---|---|---|---|

| Vasorelaxant | This compound | 0.02916 µM | Superior to hydralazine; structure-dependent |

| Analgesic | Related pyridazinone derivatives | Significant pain relief | No gastrointestinal side effects reported |

| Antimicrobial | Various pyridazinone derivatives | MIC values between 3.12 - 12.5 μg/mL | Effective against resistant strains |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。